molecular formula C8H10BrN3O3S B154554 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine CAS No. 137530-43-9

5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine

Cat. No. B154554
CAS RN: 137530-43-9
M. Wt: 308.15 g/mol
InChI Key: QDHJQKGCCKOBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine, also known as Br-HOMedC, is a nucleoside analog that has been studied for its potential applications in scientific research. It is a modified form of cytosine, one of the four nucleotide bases that make up DNA. Br-HOMedC has been shown to have a unique mechanism of action that makes it useful for studying DNA replication and repair, as well as for developing new cancer treatments.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine involves its incorporation into DNA during replication. Once incorporated, it causes DNA replication to stall, leading to DNA damage and cell death. This mechanism is similar to that of other nucleoside analogs, such as 5-fluorouracil, which are commonly used in cancer treatment.
Biochemical and Physiological Effects:
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine has been shown to have a number of biochemical and physiological effects. It can cause DNA damage and cell death, as well as inhibit DNA replication and repair. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it potentially useful for treating a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine is its specificity for cancer cells. This makes it a promising candidate for developing new cancer treatments that can selectively target cancer cells while leaving healthy cells unharmed. However, its mechanism of action can also make it toxic to healthy cells, which limits its potential applications. Additionally, its synthesis is a complex process that can be difficult and time-consuming.

Future Directions

There are several future directions for research on 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine. One area of interest is its potential as a cancer treatment. Researchers are exploring ways to improve its specificity for cancer cells while reducing its toxicity to healthy cells. Another area of interest is its use in studying DNA replication and repair. Researchers are investigating ways to use 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine to better understand these processes and develop new therapies for diseases that involve DNA damage. Finally, researchers are exploring ways to improve the synthesis of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine to make it more accessible for scientific research.

Synthesis Methods

The synthesis of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine is a complex process that involves multiple steps. It begins with the preparation of 5-bromo-1,3-oxathiolane, which is then reacted with cytosine to form the desired product. The synthesis of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine has been optimized over the years to improve its yield and purity, and several different methods have been developed for its production.

Scientific Research Applications

5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of DNA replication and repair, making it useful for studying the mechanisms of these processes. It has also been used to develop new cancer treatments, as it can selectively target cancer cells while leaving healthy cells unharmed.

properties

CAS RN

137530-43-9

Product Name

5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine

Molecular Formula

C8H10BrN3O3S

Molecular Weight

308.15 g/mol

IUPAC Name

4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C8H10BrN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1

InChI Key

QDHJQKGCCKOBKX-UHFFFAOYSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)Br

SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br

synonyms

5-BHMO-cytosine
5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine

Origin of Product

United States

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